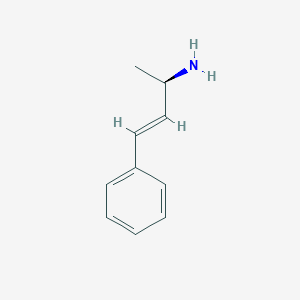
(R)-4-Phenylbut-3-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-phenylbut-3-en-2-amine is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by a phenyl group attached to a butenyl chain with an amine group at the second carbon. Its structure and properties make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-phenylbut-3-en-2-amine typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method is the asymmetric hydrogenation of 4-phenylbut-3-en-2-one using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of (2R)-4-phenylbut-3-en-2-amine may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of recyclable chiral catalysts and green chemistry principles is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-phenylbut-3-en-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form an imine or nitrile.
Reduction: The double bond in the butenyl chain can be reduced to form a saturated amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2R)-4-phenylbut-3-en-2-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-4-phenylbut-3-en-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-phenylbut-3-en-2-amine: The enantiomer of (2R)-4-phenylbut-3-en-2-amine with different optical activity.
4-phenylbut-3-en-2-amine: The racemic mixture containing both (2R) and (2S) enantiomers.
4-phenylbutan-2-amine: The saturated analog without the double bond.
Uniqueness
(2R)-4-phenylbut-3-en-2-amine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or racemic mixture. Its unsaturated butenyl chain also provides distinct reactivity compared to the saturated analog.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(E,2R)-4-phenylbut-3-en-2-amine |
InChI |
InChI=1S/C10H13N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9H,11H2,1H3/b8-7+/t9-/m1/s1 |
InChI Key |
QPVUUOXSCVQZQG-FCZSHJHJSA-N |
Isomeric SMILES |
C[C@H](/C=C/C1=CC=CC=C1)N |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



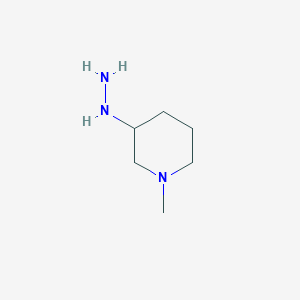
![3-Chloro-7-fluorobenzo[d]isothiazole](/img/structure/B13573904.png)
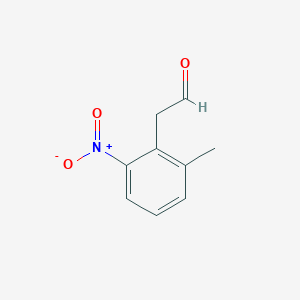
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13573918.png)
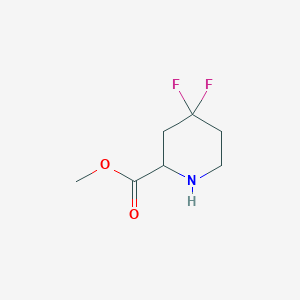

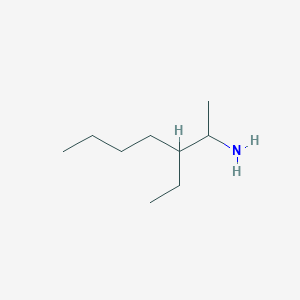
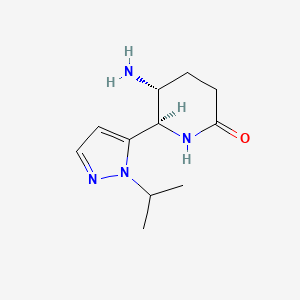
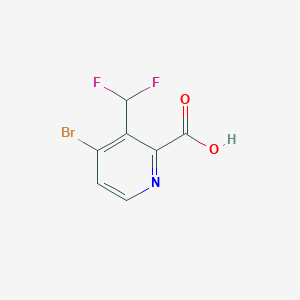

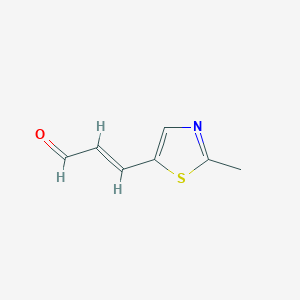
![[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride](/img/structure/B13573980.png)
![4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B13573984.png)
